N-(1-hydroxy-2-oxo-2-thien-2-ylethyl)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

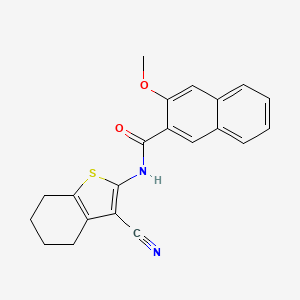

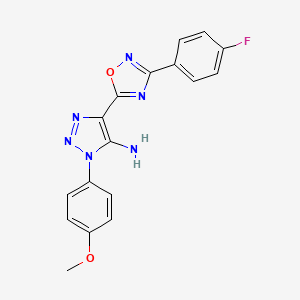

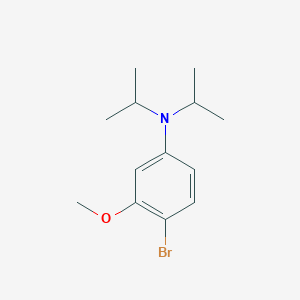

N-(1-hydroxy-2-oxo-2-thien-2-ylethyl)nicotinamide, also known as HET0016, is a potent and selective inhibitor of cytochrome P450 (CYP) 4A enzymes. It has a molecular formula of C12H10N2O3S and a molecular weight of 262.28 .

Molecular Structure Analysis

The molecular structure of this compound consists of 12 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available resources. It has a molecular weight of 262.28 .Applications De Recherche Scientifique

Inhibition of Microsomal Mixed-Function Oxidase Activity

Nicotinamide has been shown to inhibit the metabolism of substrates of hepatic microsomal mixed-function oxidase, with implications for oxidative metabolism studies. This inhibition is competitive for aminopyrine demethylation and a mixture of competitive and noncompetitive for aniline hydroxylation, suggesting that nicotinamide's role in oxidative metabolism is complex and may affect assay outcomes in biochemical research (Schenkman, Ball, & Estabrook, 1967).

Herbicidal Activity and Structural Analysis

Research has explored the synthesis and herbicidal activity of nicotinamide derivatives, finding some to exhibit excellent activity against specific weeds. The structure-activity relationships of these compounds provide a foundation for developing new herbicides, demonstrating the chemical versatility and potential ecological applications of nicotinamide derivatives (Yu et al., 2021).

Enhancement of Solubility of Anticancer Agents

Nicotinamide has been used as a solubilizing agent for poorly water-soluble anticancer agents, indicating its potential to address formulation problems in cancer chemotherapy. This application underscores nicotinamide's utility in improving the bioavailability of therapeutic agents (Truelove, Bawarshi-Nassar, Chen, & Hussain, 1984).

Aquaporin Inhibition for Therapeutic Targets

The structural characterization of nicotinamide derivatives, such as 2-nicotinamido-1,3,4-thiadiazole, has been investigated for their potential as antimicrobial agents and inhibitors of biological processes. Such studies highlight the importance of understanding chemical connectivity in developing therapeutic agents and suggest nicotinamide derivatives as promising candidates for targeting specific biological pathways (Burnett, Johnston, & Green, 2015).

Safety and Hazards

Propriétés

IUPAC Name |

N-(1-hydroxy-2-oxo-2-thiophen-2-ylethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3S/c15-10(9-4-2-6-18-9)12(17)14-11(16)8-3-1-5-13-7-8/h1-7,12,17H,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRNUTPVBBSSLER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NC(C(=O)C2=CC=CS2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(Dimethylamino)-N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)but-2-enamide](/img/structure/B2597616.png)

![3-({4-[2-(2-Fluorophenoxy)ethyl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B2597619.png)

![2-[(2,5-Dimethylphenyl)methyl]-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2597622.png)

![3-amino-N-(2-aminoethyl)-N-[(4-phenylphenyl)methyl]propane-1-sulfonamide](/img/structure/B2597623.png)

![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2597627.png)

![Methyl 2-[1-(4-bromophenyl)ethylidene]-1-hydrazinecarboxylate](/img/structure/B2597629.png)